molecular formula C28H21NO5 B11387016 7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387016
M. Wt: 451.5 g/mol
InChI Key: BWFAUDAVCOCRON-UHFFFAOYSA-N
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Description

7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C28H21NO5 and a molecular weight of 451.47 g/mol . This compound is characterized by its unique structure, which includes a benzofuran moiety, a chromene ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the benzofuran intermediate, which is then coupled with the chromene derivative under specific reaction conditions. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran and chromene rings can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.

    Reduction: The carbonyl groups in the chromene ring can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit the DNA binding of nuclear factor-κB (NF-κB), a transcription factor involved in immune and inflammatory responses . This inhibition occurs through the compound’s ability to bind to the DNA-binding domain of NF-κB, preventing it from interacting with its target DNA sequences. This mechanism highlights its potential as an anti-inflammatory and anticancer agent.

Comparison with Similar Compounds

When compared to similar compounds, 7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C28H21NO5

Molecular Weight

451.5 g/mol

IUPAC Name

7,8-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H21NO5/c1-15-8-11-18(12-9-15)25(31)27-24(20-6-4-5-7-22(20)33-27)29-28(32)23-14-21(30)19-13-10-16(2)17(3)26(19)34-23/h4-14H,1-3H3,(H,29,32)

InChI Key

BWFAUDAVCOCRON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C(=C(C=C5)C)C

Origin of Product

United States

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